4-Bromo-2-nitrophenylhydrazine hydrochloride
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Overview
Description
4-Bromo-2-nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H6BrN3O2·HCl and a molecular weight of 268.50 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The compound is known for its solid physical state and has a melting point of approximately 185°C (decomposition) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrophenylhydrazine hydrochloride typically involves the nitration of 4-bromoaniline followed by the reduction of the nitro group to an amino group. This is then followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrophenylhydrazine hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Reduction: 4-Bromo-2-aminophenylhydrazine
Substitution: Various substituted phenylhydrazines depending on the nucleophile used
Oxidation: Corresponding azo compounds
Scientific Research Applications
4-Bromo-2-nitrophenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of azo dyes and other hydrazine derivatives.
Biochemistry: The compound is utilized in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrophenylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or reactive species. The hydrazine moiety can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. Additionally, the compound can act as a reducing agent, participating in redox reactions that alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrophenylhydrazine hydrochloride
- 4-Fluoro-2-nitrophenylhydrazine hydrochloride
- 4-Iodo-2-nitrophenylhydrazine hydrochloride
Uniqueness
4-Bromo-2-nitrophenylhydrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBURLORIWZQNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657187 |
Source
|
Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100032-79-9 |
Source
|
Record name | (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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